molecular formula C13H21NO5 B1375790 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate CAS No. 1303974-24-4

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate

Cat. No.: B1375790
CAS No.: 1303974-24-4
M. Wt: 271.31 g/mol
InChI Key: RIOIEBYUBPFLOY-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO5 It is a piperidine derivative, characterized by the presence of tert-butyl and ethyl groups attached to the piperidine ring, along with two ester functionalities

Mechanism of Action

Mode of Action

The mode of action of 1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that similar compounds are often used in organic synthesis as a protecting group . This suggests that the compound might interact with its targets by protecting certain functional groups, thereby modulating their reactivity.

Biochemical Pathways

It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which suggests that it might be involved in the biochemical pathways related to these compounds.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that similar compounds are used in the synthesis of heteroaryl n-sulfonamides , which are known to induce cell death. This suggests that the compound might have similar effects.

Biochemical Analysis

Biochemical Properties

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of protective groups for amino acids. This compound interacts with various enzymes and proteins, including those involved in the protection of amine functional groups. The nature of these interactions often involves the formation of stable intermediates that prevent unwanted side reactions during chemical transformations .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. This compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. Additionally, it can impact cell signaling pathways, leading to changes in gene expression and cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and other proteins is crucial for its function. These interactions can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s role in these pathways is essential for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for determining the compound’s effectiveness and potential side effects .

Subcellular Localization

This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles. These factors are important for understanding how the compound exerts its effects at the cellular level .

Preparation Methods

The synthesis of 1-tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate typically involves the following steps:

Chemical Reactions Analysis

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate has several applications in scientific research:

Comparison with Similar Compounds

1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)9-6-10(15)8-14(7-9)12(17)19-13(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOIEBYUBPFLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Tert-butyl 3-ethyl 5-oxopiperidine-1,3-dicarboxylate
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